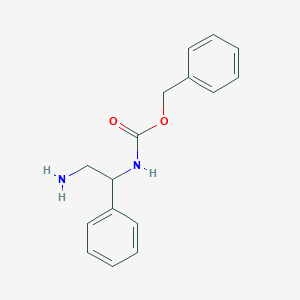

Benzyl N-(2-amino-1-phenylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-amino-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453147 | |

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142854-51-1 | |

| Record name | Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl N 2 Amino 1 Phenylethyl Carbamate

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)- and (S)-isomers)

The biological activity of chiral molecules is often confined to a single enantiomer, necessitating synthetic routes that can selectively produce either the (R)- or (S)-isomer of Benzyl (B1604629) N-(2-amino-1-phenylethyl)carbamate. Key strategies to achieve this include chiral pool synthesis and asymmetric induction methodologies.

Chiral Pool Approaches Utilizing Amino Alcohols (e.g., Phenylglycinol Derivatives)

A prevalent strategy for the synthesis of enantiomerically pure vicinal diamines is the utilization of readily available chiral building blocks. Phenylglycinol, which is commercially available in both (R) and (S) forms, serves as an excellent chiral precursor.

The synthesis commences with the protection of the amino group of the respective phenylglycinol enantiomer, for instance, as its benzyloxycarbonyl (Cbz) derivative, to yield Cbz-(R)-2-phenylglycinol or its (S)-counterpart. vibrantpharma.com This initial step ensures chemoselectivity in the subsequent transformations. The hydroxyl group of the Cbz-protected phenylglycinol is then activated, typically by conversion to a good leaving group such as a tosylate or mesylate. Subsequent displacement of this leaving group with an amine source, such as ammonia (B1221849) or a protected amine equivalent, proceeds via an SN2 reaction to furnish the desired vicinal diamine. The stereochemistry at the benzylic carbon is typically inverted during this nucleophilic substitution. To retain the original stereochemistry, a double inversion strategy can be employed, for example, through an intermediate aziridine (B145994) formation.

Asymmetric Induction Methodologies

Asymmetric induction provides a powerful alternative for establishing the desired stereochemistry. This approach often involves the use of a chiral auxiliary that directs the stereochemical outcome of a key bond-forming reaction. A notable example is the use of Ellman's chiral tert-butanesulfinamide. osi.lv In a typical sequence, the chiral sulfinamide is condensed with a ketone or aldehyde to form a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile to this imine, followed by the removal of the chiral auxiliary, yields the chiral amine.

Another effective chiral auxiliary is (R)-α-methylphenethylamine. google.com This can be reacted with a suitable ketone to form a chiral imine, which is then reduced stereoselectively. The resulting chiral amine can be further elaborated, and the auxiliary removed by hydrogenolysis. The diastereoselectivity of these reactions is often high, providing a reliable route to the desired enantiomer. For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines has been shown to produce 1,3-diamines with high stereocontrol. osi.lv

Chemoselective Protection and Deprotection of Amine Functionalities

The presence of two amine groups in Benzyl N-(2-amino-1-phenylethyl)carbamate necessitates a robust strategy for their selective protection and deprotection to allow for regioselective modifications.

Implementation of the Benzyloxycarbonyl (Cbz/Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group due to its stability under a range of reaction conditions and its facile removal. organic-chemistry.org The Cbz group is typically introduced by reacting the amine with benzyl chloroformate in the presence of a base.

The Cbz group is stable to many reagents, making it compatible with a variety of subsequent chemical transformations. Its removal is most commonly achieved by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. This process is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.

Orthogonal Deprotection Strategies

In molecules with multiple protected functional groups, the ability to deprotect one group while leaving others intact is crucial. This concept is known as orthogonal protection. The Cbz group is orthogonal to the commonly used tert-butyloxycarbonyl (Boc) group. escholarship.org The Boc group is labile under acidic conditions, while the Cbz group is generally stable to acid but readily cleaved by hydrogenolysis.

This orthogonality allows for the selective deprotection of either amine in a diamine bearing both Cbz and Boc protecting groups. For example, treatment of a Cbz- and Boc-protected diamine with an acid such as trifluoroacetic acid (TFA) will selectively cleave the Boc group, leaving the Cbz group intact. nih.gov Conversely, catalytic hydrogenolysis will remove the Cbz group without affecting the Boc group. This strategy provides synthetic flexibility for the differential functionalization of the two amine groups. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been shown to be tolerant of N-Boc groups. escholarship.org

Multicomponent Reaction Approaches and Catalyst Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of vicinal diamines. rsc.org These reactions can rapidly generate molecular complexity from simple starting materials.

One such approach is the organocatalytic asymmetric Mannich reaction. In this reaction, a protected amino ketone can react with an imine in the presence of a chiral organocatalyst, such as a proline-derived tetrazole, to afford diamines with high yields and enantioselectivities. researchgate.net The choice of protecting group on the amino ketone can influence the regioselectivity of the reaction, providing access to either 1,2- or 1,4-diamines. researchgate.net

Another powerful MCR is the photo-induced carbonyl alkylative amination, which brings together an amine, an aldehyde, and an iodoarene under catalyst- and base-free conditions to synthesize diverse unsymmetrical 1,2-diamines. rsc.org Various catalyst systems have been explored for the synthesis of vicinal diamines, including rhodium, palladium, and indium-based catalysts for reactions such as hydroamination and the ring-opening of aziridines. organic-chemistry.org

Table 1: Summary of Synthetic Methodologies for Benzyl N-(2-amino-1-phenylethyl)carbamate and Related Diamines

| Methodology | Key Features | Typical Reagents/Catalysts | Reported Yields/Selectivity | Reference |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | (R)- or (S)-Phenylglycinol, Cbz-Cl, TsCl, NaN3 | Good to excellent yields with predictable stereochemistry. | vibrantpharma.com |

| Asymmetric Induction | Employs a chiral auxiliary to control stereochemistry. | Ellman's sulfinamide, (R)-α-methylphenethylamine | High diastereoselectivity often achievable. | osi.lvgoogle.com |

| Cbz Protection | Robust and widely used amine protection. | Benzyl chloroformate, base | Generally high yielding. | organic-chemistry.org |

| Orthogonal Deprotection | Selective removal of protecting groups. | Cbz/Boc pair: Pd/C, H2 for Cbz; TFA for Boc | High selectivity under appropriate conditions. | escholarship.orgnih.gov |

| Multicomponent Reactions | Efficient and atom-economical. | Proline-derived catalysts, Rh, Pd, In catalysts | Varies with reaction, can be high yielding and stereoselective. | rsc.orgresearchgate.netorganic-chemistry.org |

Derivatization from Precursor Structures

A robust and frequently cited method for the preparation of the enantiomerically pure (R)-Benzyl N-(2-amino-1-phenylethyl)carbamate involves a four-step derivatization of (R)-(-)-2-Phenylglycinol. This synthetic route systematically modifies the precursor to introduce the carbamate (B1207046) functionality and convert the hydroxyl group into a primary amine, thereby yielding the target compound.

The initial step of this pathway involves the selective protection of the amino group of (R)-(-)-2-Phenylglycinol. This is typically achieved by reacting the precursor with benzyl chloroformate in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran. This reaction yields (R)-Benzyl (2-hydroxy-1-phenylethyl)carbamate.

The subsequent step focuses on the activation of the primary hydroxyl group to facilitate its conversion into a good leaving group. This is accomplished by reacting the N-protected intermediate with a sulfonyl chloride, for example, methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine in a solvent such as dichloromethane. This step produces the corresponding mesylate, (R)-Benzyl (2-(methylsulfonyloxy)-1-phenylethyl)carbamate.

With the hydroxyl group activated, the third step introduces the second nitrogen functionality. The mesylated intermediate is treated with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide. This results in a nucleophilic substitution reaction where the mesylate group is displaced by the azide ion, leading to the formation of (R)-Benzyl (2-azido-1-phenylethyl)carbamate.

The final step in this synthetic sequence is the reduction of the azide group to a primary amine. This transformation is commonly carried out via catalytic hydrogenation. The use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) and a hydrogen atmosphere in a solvent such as ethyl acetate (B1210297) selectively reduces the azide to an amine without affecting the benzyloxycarbonyl (Cbz) protecting group or the phenyl ring. This affords the final product, (R)-Benzyl N-(2-amino-1-phenylethyl)carbamate.

The table below summarizes the key transformations and reagents used in the derivatization of (R)-(-)-2-Phenylglycinol to yield the target carbamate.

Table 1: Multi-step Synthesis of (R)-Benzyl N-(2-amino-1-phenylethyl)carbamate from (R)-(-)-2-Phenylglycinol

| Step | Precursor/Intermediate | Reagents and Conditions | Product | Yield (%) |

| 1 | (R)-(-)-2-Phenylglycinol | Benzyl chloroformate, Triethylamine, Tetrahydrofuran, Ambient temperature, 18 h | (R)-Benzyl (2-hydroxy-1-phenylethyl)carbamate | 87 |

| 2 | (R)-Benzyl (2-hydroxy-1-phenylethyl)carbamate | Methanesulfonyl chloride, Triethylamine, Dichloromethane, Ambient temperature, 18 h | (R)-Benzyl (2-(methylsulfonyloxy)-1-phenylethyl)carbamate | - |

| 3 | (R)-Benzyl (2-(methylsulfonyloxy)-1-phenylethyl)carbamate | Sodium azide, Dimethylformamide, 80 °C, 3 h | (R)-Benzyl (2-azido-1-phenylethyl)carbamate | - |

| 4 | (R)-Benzyl (2-azido-1-phenylethyl)carbamate | Lindlar catalyst, Hydrogen, Ethyl acetate, 30 °C, 6 h | (R)-Benzyl N-(2-amino-1-phenylethyl)carbamate | - |

This strategic derivatization from a readily available chiral precursor provides a reliable and controlled method for obtaining enantiomerically pure Benzyl N-(2-amino-1-phenylethyl)carbamate, a valuable intermediate for further synthetic applications.

Chemical Reactivity and Transformation Pathways

Reactions at the Primary Amine Moiety

The primary amine group in Benzyl (B1604629) N-(2-amino-1-phenylethyl)carbamate is a potent nucleophile, readily participating in a variety of chemical reactions. This allows for the elongation of the carbon chain and the introduction of new functional groups. Common reactions include acylation, alkylation, and reductive amination.

For instance, the primary amine can be acylated with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. It can also undergo N-alkylation with alkyl halides or other alkylating agents. Furthermore, reductive amination with aldehydes or ketones provides a pathway to secondary or tertiary amines. These transformations are fundamental in the synthesis of more complex molecules where the diamine scaffold is required.

A notable application of its reactivity is in the synthesis of potent and selective inhibitors of human tissue transglutaminase. In one study, the primary amine of a chiral derivative of Benzyl N-(2-amino-1-phenylethyl)carbamate was reacted with a carboxylic acid to form an amide bond, a key step in the elaboration of the final inhibitor.

Reactivity of the Carbamate (B1207046) Functional Group

The benzyl carbamate (Cbz) group serves as a protecting group for the secondary amine, which can be selectively removed under specific conditions. The stability of the Cbz group allows for a wide range of chemical manipulations at the primary amine without affecting the protected amine.

Hydrogenolysis: This is one of the most common methods for Cbz deprotection. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is generally clean and efficient, but it is not compatible with functional groups that are sensitive to reduction, such as alkenes or alkynes.

Acidolysis: The Cbz group can also be cleaved under acidic conditions. Strong acids like hydrogen bromide (HBr) in acetic acid are often employed. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzyl-oxygen bond to generate a stable benzyl cation. This method is advantageous when the molecule contains functional groups that are incompatible with hydrogenolysis. However, it is a harsher method and may not be suitable for acid-sensitive substrates.

The following table summarizes typical conditions for the cleavage of the Cbz group:

| Method | Reagents and Conditions | Advantages | Limitations |

| Hydrogenolysis | H₂, Pd/C, in a protic solvent (e.g., MeOH, EtOH) | Mild conditions, clean reaction | Incompatible with reducible functional groups |

| Acidolysis | HBr in Acetic Acid, or other strong acids (e.g., TFA) | Useful for molecules with reducible groups | Harsh conditions, may affect acid-sensitive groups |

While specific intramolecular rearrangements of Benzyl N-(2-amino-1-phenylethyl)carbamate are not extensively documented, related N-protected 1,2-diamino systems are known to undergo such processes. For example, acyl migration from one nitrogen to another can occur, particularly under thermal or catalytic conditions. The propensity for such rearrangements is influenced by the nature of the protecting group and the substitution pattern on the diamine backbone.

In systems analogous to Benzyl N-(2-amino-1-phenylethyl)carbamate, the relative stability of the resulting isomers often drives these transformations. Factors such as steric hindrance and electronic effects play a significant role in determining the equilibrium position of such rearrangements.

Stereochemical Retention and Inversion in Transformations

The stereochemistry of Benzyl N-(2-amino-1-phenylethyl)carbamate is a critical aspect of its chemical reactivity, especially when used in asymmetric synthesis. The chiral center at the carbon bearing the phenyl group influences the stereochemical outcome of reactions at the adjacent primary amine.

In many reactions, such as the acylation of the primary amine, the stereochemical integrity of the chiral center is retained. This is because the reaction occurs at a position remote from the stereocenter, and the reaction conditions are typically not harsh enough to cause epimerization.

However, in transformations that involve the formation of a new stereocenter or proceed through intermediates that could racemize, the stereochemical outcome must be carefully controlled. The use of chiral catalysts or reagents can be employed to achieve high levels of diastereoselectivity or enantioselectivity. The inherent chirality of Benzyl N-(2-amino-1-phenylethyl)carbamate can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule.

Strategic Applications in Contemporary Organic Synthesis

Role as Chiral Building Blocks and Synthons

The primary application of Benzyl (B1604629) N-(2-amino-1-phenylethyl)carbamate in organic synthesis is as a chiral building block. bldpharm.comenamine.net Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. enamine.net The defined stereocenter of Benzyl N-(2-amino-1-phenylethyl)carbamate makes it an ideal starting material for the synthesis of other chiral molecules, particularly those containing a 1,2-diamino or amino alcohol moiety.

Benzyl N-(2-amino-1-phenylethyl)carbamate is effectively a protected version of the chiral diamine, (1R)-1-phenyl-1,2-ethanediamine or its (S)-enantiomer. The benzyl carbamate (B1207046) (Cbz or Z) group is a widely used protecting group for amines that can be readily removed under standard, mild conditions, most commonly through catalytic hydrogenolysis. This deprotection unmasks the second amine, providing straightforward access to the versatile chiral 1,2-diamine.

Furthermore, the free primary amine can be selectively modified or transformed. For instance, it can undergo diazotization followed by substitution with a hydroxyl group to yield the corresponding chiral amino alcohol, a structural motif present in numerous pharmaceutical agents. The differential protection of the two amino groups allows for selective reactions at one site while the other remains shielded, enabling the synthesis of a wide array of specifically substituted chiral derivatives.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is removed. wikipedia.org While structurally similar to compounds like phenylethylamine, which are used as chiral auxiliaries, Benzyl N-(2-amino-1-phenylethyl)carbamate is more commonly employed as a chiral synthon, where its core structure is retained within the final product. nih.gov

However, the principles of chiral induction are relevant. In syntheses where the compound is elaborated, the existing stereocenter at the C1 position can influence the stereochemical outcome of reactions at adjacent or nearby positions, a process known as internal asymmetric induction. For example, alkylation or acylation of the primary amine can proceed with a degree of diastereoselectivity due to the steric and electronic influence of the chiral backbone. This makes it a valuable precursor for creating new stereocenters with a controlled spatial arrangement relative to the existing one.

Integration into Peptide and Peptidomimetic Synthesis Methodologies

The resemblance of Benzyl N-(2-amino-1-phenylethyl)carbamate to a phenylalanine derivative makes it a suitable building block for the synthesis of peptides and peptidomimetics containing non-natural amino acid residues. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones to enhance properties such as stability against enzymatic degradation or improved oral bioavailability. psu.edunih.gov

The vicinal diamine structure can be used to create amide bond isosteres or to introduce conformational constraints into a peptide sequence. For example, the primary amine can be acylated by an amino acid, and the Cbz-protected amine can be deprotected and coupled to another amino acid, inserting a gem-diamine unit into a peptide chain. This modification significantly alters the local backbone conformation and hydrogen bonding patterns compared to a standard peptide. nsf.gov This approach is valuable in drug discovery for mapping the bioactive conformation of peptide hormones and receptor ligands.

Precursor for Advanced Organic Scaffolds (e.g., Heterocycles)

The 1,2-diamine motif within Benzyl N-(2-amino-1-phenylethyl)carbamate is a key precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. These scaffolds are foundational in medicinal chemistry and materials science.

Mechanistic Elucidation and Fundamental Studies

Detailed Reaction Mechanism Investigation

The formation of Benzyl (B1604629) N-(2-amino-1-phenylethyl)carbamate typically involves the reaction of a primary amine with a benzyl carbonylating agent. The generally accepted mechanism for carbamate (B1207046) synthesis from an amine and a chloroformate proceeds via a nucleophilic acyl substitution. In this case, the amino group of 2-amino-1-phenylethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another potential pathway for carbamate synthesis involves the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate intermediate. This highly reactive isocyanate can then be trapped by an alcohol, such as benzyl alcohol, to form the carbamate. beilstein-journals.org

In the context of carbamate synthesis, several reactive intermediates are of significance. When employing the chloroformate route, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl group. This intermediate subsequently collapses, leading to the final product.

Alternatively, syntheses proceeding through rearrangement reactions, such as the Curtius or Hofmann rearrangements, involve the formation of an isocyanate as a key reactive intermediate. nih.govorganic-chemistry.org This intermediate is highly electrophilic and readily reacts with nucleophiles like alcohols to yield the corresponding carbamate. For instance, a carboxylic acid can be converted to an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form the isocyanate. This isocyanate can then be trapped by benzyl alcohol to furnish the benzyl carbamate. beilstein-journals.org

Computational studies on related systems have also explored the formation of zwitterionic intermediates in the reaction of amines with carbon dioxide, which can be a pathway to carbamates. rsc.org

The determination of transition states and their associated energy barriers provides insight into the kinetics and feasibility of a reaction pathway. For the reaction of amines with carbonyl compounds, the energy barrier is influenced by factors such as the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

Computational studies on the rotational barriers of the C–N bond in carbamates have shown them to be approximately 3–4 kcal/mol lower than in amides, a difference attributed to electronic and steric factors from the additional oxygen atom. nih.govacs.org This has implications for the conformational dynamics of the molecule.

For the formation of carbamates from amines and CO2, computational studies have been employed to calculate the Gibbs free energy barriers. For example, the carboxylation of 4-nitroaniline in the presence of a guanidine base was found to have a computed barrier of 14.9 kcal/mol, highlighting the role of catalysis in lowering the activation energy. rsc.org While specific data for Benzyl N-(2-amino-1-phenylethyl)carbamate is not available, these values for related reactions provide a useful reference for the expected energetic landscape.

Kinetic Analysis of Transformative Pathways

The kinetics of carbamate formation and breakdown have been studied for various amines. The rate of reaction is significantly influenced by the basicity of the amine, which in turn affects its nucleophilicity. A Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine, has been established for the reaction of amines with carbon dioxide. researchgate.net

For the uncatalyzed reaction of primary and secondary amines with carbon dioxide at 10°C, the Brønsted relationship is described by the equation:

log kamine (M-1 sec-1) = 0.43 pK + (-1.50) researchgate.net

This relationship indicates that more basic amines generally react faster. The rate law for the reaction of amines with carbon dioxide can also include a term for hydroxide-catalyzed pathways. researchgate.net

The following table presents kinetic data for the reaction of benzylamine, a structurally related primary amine, with carbon dioxide.

| Nucleophile | pH | Amine Concentration (M) | kamine (M-1s-1) | k'amine (M-2s-1) | pKa |

|---|---|---|---|---|---|

| Benzylamine | 11.02 | 0.0002-0.002 | 645 | 20,800 | 9.37 |

| Benzylamine | 12.01 | 0.002-0.02 | |||

| Benzylamine | 12.38 | 0.004-0.04 | |||

| Benzylamine | 13.00 | 0.02-0.20 |

Data sourced from a study on the kinetics of carbamate formation from various amines and carbon dioxide. researchgate.net

Structural Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks from Crystal Structures)

The crystal structure of a molecule reveals detailed information about its three-dimensional arrangement and the non-covalent interactions that stabilize the crystal lattice. Hydrogen bonding is a particularly important interaction for carbamates due to the presence of N-H and C=O groups. acs.org

While a crystal structure for Benzyl N-(2-amino-1-phenylethyl)carbamate is not publicly available, analysis of related structures provides a strong indication of the expected hydrogen bonding patterns. The carbamate N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. The primary amino group (-NH2) at the 2-position provides two additional hydrogen bond donors.

In the solid state, it is highly probable that these functional groups would participate in an extensive network of intermolecular hydrogen bonds. For instance, the carbamate N-H could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. The primary amino group could also engage in hydrogen bonding with the carbonyl oxygen or potentially with the nitrogen atom of another amino group, further extending the hydrogen-bonding network.

The following table summarizes the typical hydrogen bond donors and acceptors present in Benzyl N-(2-amino-1-phenylethyl)carbamate and their likely roles in forming intermolecular interactions.

| Functional Group | Potential Role | Expected Interaction |

|---|---|---|

| Carbamate N-H | Donor | N-H···O=C |

| Carbamate C=O | Acceptor | N-H···O=C |

| Primary Amine N-H | Donor | N-H···O=C or N-H···N |

| Primary Amine N | Acceptor | N-H···N |

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For Benzyl (B1604629) N-(2-amino-1-phenylethyl)carbamate, DFT calculations can elucidate a wide range of properties, from its three-dimensional structure to its chemical reactivity.

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the spectroscopic and geometric parameters of molecules like Benzyl N-(2-amino-1-phenylethyl)carbamate. By employing methods such as the B3LYP functional with a 6-31G* basis set, it is possible to achieve a high degree of accuracy in these predictions.

The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Furthermore, these calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. scielo.br A comparison between calculated and experimental spectra can confirm the identity and purity of a synthesized compound. scirp.org

Table 1: Predicted Spectroscopic and Geometric Parameters for Benzyl N-(2-amino-1-phenylethyl)carbamate This table presents hypothetical data illustrative of the results that would be obtained from DFT calculations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| ¹H-NMR (ppm) | δ 7.2-7.4 (m, 10H, Ar-H), 5.1 (s, 2H, -CH₂-Ph), 4.8 (m, 1H, -CH-Ph), 3.0 (m, 2H, -CH₂-NH₂) | Predicts the chemical environment of hydrogen atoms. |

| ¹³C-NMR (ppm) | δ 156 (C=O), 136-140 (Ar-C), 126-129 (Ar-CH), 67 (-CH₂-O), 55 (-CH-Ph), 45 (-CH₂-N) | Predicts the chemical environment of carbon atoms. |

| IR Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~3050 (C-H aromatic), ~2900 (C-H aliphatic), ~1700 (C=O stretch), ~1250 (C-O stretch) | Identifies functional groups based on their vibrational modes. |

| Bond Length (Å) | C=O: ~1.22 Å, C-N (carbamate): ~1.35 Å | Provides insight into bond strength and order. |

| Bond Angle (°) | O=C-N: ~125° | Determines the local geometry around an atom. |

The electronic structure of Benzyl N-(2-amino-1-phenylethyl)carbamate can be thoroughly investigated using DFT, providing insights into its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the oxygen and nitrogen atoms of the carbamate (B1207046) and amino groups. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Table 2: Calculated Reactivity Descriptors for Benzyl N-(2-amino-1-phenylethyl)carbamate This table presents hypothetical data illustrative of the results that would be obtained from DFT calculations.

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| E_LUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

| MEP Minima | Located on carbamate oxygen and amine nitrogen atoms. | Indicates the most likely sites for electrophilic attack and hydrogen bonding. |

Molecular Modeling Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for exploring the conformational landscape of flexible molecules like Benzyl N-(2-amino-1-phenylethyl)carbamate and for designing new molecules with specific properties.

Due to the presence of several rotatable single bonds, Benzyl N-(2-amino-1-phenylethyl)carbamate can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to understand the energy barriers between them. scielo.br This exploration can be performed using molecular mechanics force fields for an initial broad search, followed by more accurate DFT calculations for geometry optimization and energy refinement of the most promising conformers. nih.gov The results of such an analysis are crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often one of the low-energy conformers.

Table 3: Relative Energies of Hypothetical Low-Energy Conformers of Benzyl N-(2-amino-1-phenylethyl)carbamate This table presents hypothetical data illustrative of the results that would be obtained from conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | O=C-N-C: trans |

| 2 | 0.75 | C-C-N-H: gauche |

| 3 | 1.50 | Ph-C-C-N: anti |

In the context of drug discovery and design, Benzyl N-(2-amino-1-phenylethyl)carbamate can serve as a scaffold or starting point for the development of new therapeutic agents. nih.gov

Ligand-Based Design: When the structure of the biological target is unknown, ligand-based methods can be employed. mdpi.com These approaches rely on the principle that molecules with similar structures often have similar biological activities. A pharmacophore model can be developed based on the key chemical features of Benzyl N-(2-amino-1-phenylethyl)carbamate, such as hydrogen bond donors (the -NH₂ group), hydrogen bond acceptors (the C=O group), and aromatic rings. This model can then be used to screen large chemical databases for other molecules that share these features and may possess similar activity.

Structure-Based Design: If the three-dimensional structure of the target protein is known, structure-based design methods like molecular docking can be utilized. mdpi.com Docking simulations can predict the preferred binding orientation of Benzyl N-(2-amino-1-phenylethyl)carbamate within the active site of the protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, that contribute to binding affinity. This information can then be used to guide the chemical modification of the molecule to improve its potency and selectivity.

Reaction Pathway Modeling and Catalysis Studies

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For Benzyl N-(2-amino-1-phenylethyl)carbamate, this can include modeling its synthesis or its subsequent chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for each step of the reaction. nih.gov

This approach can be used to understand the factors that control the reaction rate and selectivity. Furthermore, the role of catalysts can be investigated by modeling the reaction pathway in the presence of a catalyst. nih.gov These calculations can reveal how the catalyst interacts with the reactants to lower the activation energy of the rate-determining step, thereby accelerating the reaction. Such studies are crucial for optimizing reaction conditions and for the rational design of new and more efficient catalysts.

Investigation of Non-Covalent Interactions

The conformational flexibility and functionality of Benzyl N-(2-amino-1-phenylethyl)carbamate are significantly influenced by a complex network of intramolecular non-covalent interactions. Computational chemistry provides powerful tools to elucidate these weak forces, which dictate the three-dimensional structure and, consequently, the molecule's properties. Theoretical studies, often employing methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and the Quantum Theory of Atoms in Molecules (QTAIM), allow for the identification and characterization of these interactions. amercrystalassn.orgnih.govwikipedia.orgwiley-vch.deresearchgate.net

Due to the presence of two phenyl rings, a carbamate linkage, and an amino group, several types of non-covalent interactions are anticipated to play a crucial role in stabilizing the various conformers of Benzyl N-(2-amino-1-phenylethyl)carbamate. These include intramolecular hydrogen bonds, π-π stacking, and C-H···π interactions. The Non-Covalent Interaction (NCI) index is a particularly useful tool for visualizing these weak interactions in real space, distinguishing between stabilizing hydrogen bonds, van der Waals interactions, and repulsive steric clashes. nih.gov

Intramolecular Hydrogen Bonding: The carbamate and amino groups provide hydrogen bond donors (N-H) and acceptors (C=O). Theoretical calculations on similar molecular structures, such as ortho-(4-tolylsulfonamido)benzamides, have demonstrated the prevalence of intramolecular hydrogen bonds in forming stable six-membered rings. mdpi.com In Benzyl N-(2-amino-1-phenylethyl)carbamate, a hydrogen bond can form between the N-H of the carbamate and the lone pair of the amino group, or between the N-H of the amino group and the carbonyl oxygen of the carbamate. The strength of these interactions is critical in determining the orientation of the flexible side chain.

π-π Stacking: The presence of both a benzyl and a phenyl ring allows for intramolecular π-π stacking. Computational studies on benzene and its derivatives have extensively characterized these interactions, with stabilization energies typically ranging from 2 to 5 kcal/mol, depending on the orientation (e.g., parallel-displaced, T-shaped). nih.govrsc.org For Benzyl N-(2-amino-1-phenylethyl)carbamate, a folded conformation can bring the two aromatic rings into proximity, leading to stabilizing dispersion and electrostatic interactions.

The interplay of these non-covalent forces results in a complex potential energy surface with multiple local minima, each corresponding to a different conformer. High-level theoretical studies on flexible molecules are essential to accurately predict the relative energies of these conformers and the nature of the stabilizing interactions. umanitoba.ca

Below is a representative data table summarizing the types of non-covalent interactions that are theoretically predicted to be significant in stabilizing the conformations of Benzyl N-(2-amino-1-phenylethyl)carbamate, based on computational studies of analogous molecular systems.

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) | Typical Distance (Å) | Computational Method for Analysis |

| Intramolecular Hydrogen Bond | Carbamate N-H | Amino Nitrogen | 2.5 - 4.5 | 2.0 - 2.5 (H···N) | QTAIM, NCI Plot |

| Intramolecular Hydrogen Bond | Amino N-H | Carbonyl Oxygen (C=O) | 3.0 - 5.0 | 1.9 - 2.4 (H···O) | QTAIM, NCI Plot |

| π-π Stacking | Benzyl Ring (π-system) | Phenyl Ring (π-system) | 2.0 - 5.0 | 3.4 - 3.8 (inter-planar) | DFT-D, MP2 |

| C-H···π Interaction | Benzyl C-H | Phenyl Ring (π-system) | 0.5 - 2.5 | 2.5 - 3.0 (H···π centroid) | DFT-D, NCI Plot |

| C-H···π Interaction | Phenylethyl C-H | Benzyl Ring (π-system) | 0.5 - 2.5 | 2.5 - 3.0 (H···π centroid) | DFT-D, NCI Plot |

Table 1. Predicted Intramolecular Non-Covalent Interactions in Benzyl N-(2-amino-1-phenylethyl)carbamate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.